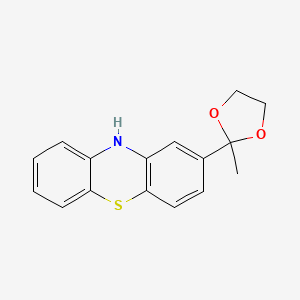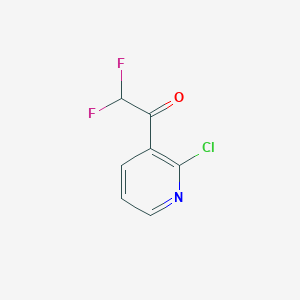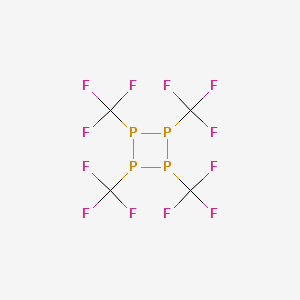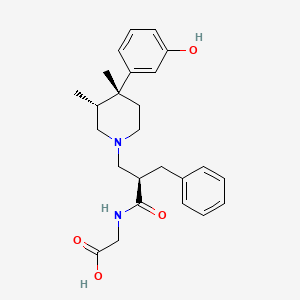
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the following steps:
Formation of the thian-4-yl group: This can be achieved through the oxidation of a thiane derivative.
Introduction of the fluoroethyl group: This step involves the reaction of the intermediate with a fluoroethylating agent under controlled conditions.
Nitrosation: The final step involves the nitrosation of the intermediate to form the nitrosourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis and as a precursor for other compounds.
Biology: In studies involving DNA alkylation and mutagenesis.
Medicine: Potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the inhibition of DNA replication and cell division. This compound may target specific molecular pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Semustine: Another nitrosourea with similar applications.
Uniqueness
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific structural features, such as the presence of the thian-4-yl and fluoroethyl groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
32319-89-4 |
|---|---|
Formule moléculaire |
C8H14FN3O4S |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C8H14FN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |
Clé InChI |
LKCXGNNLVAZPIG-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


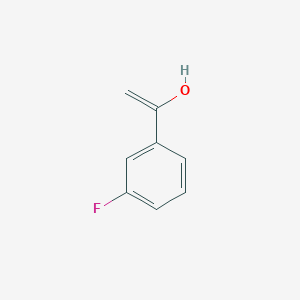
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
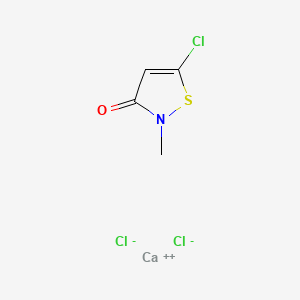

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

